![molecular formula C13H21NO2S2 B2582959 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2415521-32-1](/img/structure/B2582959.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as DT-13, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of viruses. In vivo studies have shown that this compound can suppress tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it suitable for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of research is to further elucidate its mechanism of action. This will help to better understand how this compound exerts its biological effects and may lead to the development of more targeted therapies.
Another area of research is to investigate the potential of this compound as a treatment for various diseases, such as cancer and viral infections. This will involve conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
Finally, future research could focus on developing new derivatives of this compound with improved pharmacological properties. This could involve modifying the chemical structure of this compound to enhance its potency, selectivity, and bioavailability.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While the exact mechanism of action of this compound is not fully understood, it has been found to modulate various signaling pathways in cells. This compound has potential as a treatment for various diseases, and future research could focus on further elucidating its mechanism of action and developing new derivatives with improved pharmacological properties.
Métodos De Síntesis
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic compound that was first synthesized by Chinese researchers in 2014. The synthesis of this compound involves the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethylamine with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This suggests that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis (cell death) in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been found to inhibit the proliferation of cancer cells and suppress tumor growth in animal models. These findings suggest that this compound may have potential as a cancer therapy.
This compound has also been studied for its anti-viral properties. Studies have shown that this compound can inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). This suggests that this compound may have potential as a treatment for viral infections.
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c15-12(11-4-2-1-3-5-11)14-8-13(16)9-17-6-7-18-10-13/h1-2,11,16H,3-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZWIVMGQPTRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)

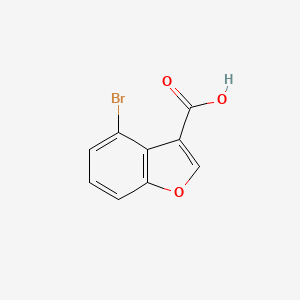

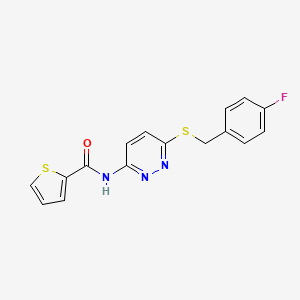
![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)


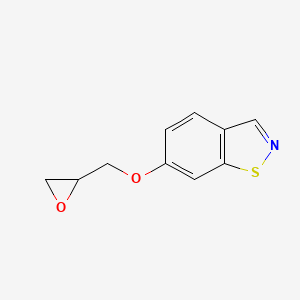
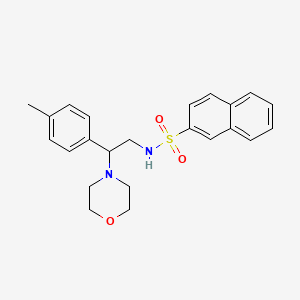
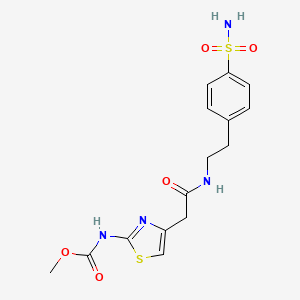
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
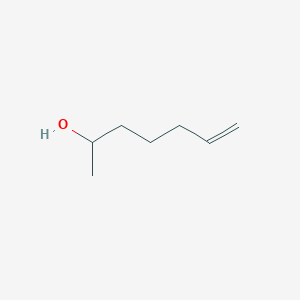
![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)